BenchChemオンラインストアへようこそ!

Thiethylperazine Maleate

Antiemetic efficacy Adverse reaction profile Cancer chemotherapy

Choose Thiethylperazine Maleate when your protocol demands a phenothiazine with cerebellar-biased CNS distribution, ~3-fold greater dopaminergic antagonism potency than chlorpromazine, and unique ABCC1/MRP1 transporter activation for amyloid-β clearance. Backed by a fully validated USP monograph (ethanol 1:530, water 1:1,700) and combination-efficacy data in CINV regimens. Ideal for CINV, antivertigo, and neurodegeneration research where off-target confounding must be minimized.

Molecular Formula C30H37N3O8S2
Molecular Weight 631.8 g/mol
CAS No. 1179-69-7
Cat. No. B1681300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiethylperazine Maleate
CAS1179-69-7
SynonymsToresten;  Tresten;  Torecan maleate;  Torecan bimaleate;  Torecan dimaleate;  Thiethylperazine Maleate
Molecular FormulaC30H37N3O8S2
Molecular Weight631.8 g/mol
Structural Identifiers
SMILESCCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
InChIKeyRVBRTNPNFYFDMZ-SPIKMXEPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWHITE TO FAINTLY YELLOW CRYSTALLINE POWDER;  SLIGHT ODOR;  FREELY SOL IN WATER;  SOL IN METHANOL;  PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/
FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER;  ODORLESS OR HAS VERY SLIGHT ODOR;  BITTER TASTE;  MELTS @ 183 °C WITH DECOMP;  POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL;  VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/
4.87e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thiethylperazine Maleate CAS 1179-69-7: Phenothiazine-Derived D2/H1 Antagonist for Research Applications


Thiethylperazine maleate (CAS 1179-69-7) is the dimaleate salt form of thiethylperazine, a piperazine phenothiazine derivative that functions as a dopamine D2 receptor and histamine H1 receptor antagonist [1]. The compound blocks postsynaptic D2 receptors in the medullary chemoreceptor trigger zone (CTZ), decreasing stimulation of the vomiting center, while also exhibiting antagonistic activities at 5-HT2A, 5-HT2C, muscarinic (M1-M5), α1-adrenergic, and D1/D4 receptors [2][3]. First approved in 1961 as an antiemetic agent, thiethylperazine maleate is also recognized as a selective ABCC1 (MRP1) activator with applications in neurodegenerative disease research [1][4].

Thiethylperazine Maleate CAS 1179-69-7: Why In-Class Phenothiazine Substitution Compromises Experimental Outcomes


Phenothiazine-class antiemetics exhibit substantial divergence in receptor-binding profiles, brain-region localization, and functional selectivity that precludes interchangeable substitution in research settings. Thiethylperazine maleate demonstrates a distinct distribution pattern in CNS tissues relative to chlorpromazine and prochlorperazine, concentrating preferentially in cerebellar areas rather than following the broad regional accumulation observed with its analogs [1]. Furthermore, thiethylperazine exhibits a differentiated sedative-to-antiemetic potency ratio: it is a weak tranquilizer but a potent antiemetic, whereas chlorpromazine possesses pronounced sedative and antipsychotic activity [2]. At the molecular level, thiethylperazine displays IC50 values for norepinephrine receptor blockade in limbic forebrain comparable to chlorpromazine, yet its dopamine receptor blockade profile differs in functional consequence [3]. These pharmacodynamic distinctions carry forward into experimental applications—substituting prochlorperazine or chlorpromazine for thiethylperazine would introduce confounding variables including altered CNS regional exposure, divergent off-target receptor engagement, and quantitatively different antiemetic-to-sedative effect ratios.

Thiethylperazine Maleate CAS 1179-69-7: Quantified Differentiation Against Closest Analogs and Alternatives


Thiethylperazine Maleate vs. Metoclopramide: Equivalent Antiemetic Efficacy with Significantly Lower Adverse Reaction Burden

In a double-blind crossover randomized clinical trial comparing antiemetic efficacy in cancer chemotherapy patients, thiethylperazine demonstrated antiemetic effects of approximately the same order as metoclopramide, with no significant difference in efficacy [1]. However, thiethylperazine exhibited a significantly lower adverse reaction incidence compared to tetrahydrocannabinol (the trial's third comparator), with adverse reactions being 'sufficiently greater' in the THC group to preclude its widespread clinical use [1]. This positions thiethylperazine as the preferred research tool when minimizing confounding adverse event variables is essential.

Antiemetic efficacy Adverse reaction profile Cancer chemotherapy Randomized crossover trial

Thiethylperazine Maleate Combination Therapy: 2-Fold Increase in Complete Vomiting Protection vs. Monotherapy in FAC Chemotherapy

In a multicenter randomized double-blind crossover trial involving 46 breast cancer patients receiving adjuvant FAC chemotherapy, the combination of thiethylperazine (6.5 mg p.o. every 8 hours × 3 days) plus methylprednisolone (250 mg i.v. × 2 doses) was compared against thiethylperazine plus placebo [1]. The complete protection rate against vomiting was 36% for T + MP compared to 18% for T + placebo—a 2-fold improvement [1]. Patient preference after crossover was strikingly in favor of T + MP (70% vs. 13%; p < 0.001) [1].

Combination antiemetic therapy Chemotherapy-induced emesis Methylprednisolone potentiation FAC regimen

Thiethylperazine vs. Chlorpromazine: Differentiated CNS Regional Distribution with 3-Fold Greater Potency in Dopaminergic Antagonism

Thiethylperazine exhibits a fundamentally different CNS distribution pattern compared to chlorpromazine and prochlorperazine. In canine brain tissue distribution studies, thiethylperazine concentrated preferentially in cerebellar areas, whereas chlorpromazine and prochlorperazine exhibited a similar, broader spectrum of localization across fourteen brain regions [1]. Additionally, behavioral pharmacology data indicate that thiethylperazine is approximately three times as potent as chlorpromazine in dopaminergic antagonism assays [2]. Receptor-binding studies further demonstrate that thiethylperazine acts as a potent blocker of DA receptors in both striatum and limbic forebrain, with an IC50 for norepinephrine blockade in limbic forebrain comparable to that of chlorpromazine [3].

Brain tissue distribution Cerebellar localization Dopamine receptor antagonism Phenothiazine neuropharmacology

Thiethylperazine Maleate: Quantified ABCC1 Transporter Activation with In Vivo Amyloid-β Reduction at 3 mg/kg

Thiethylperazine maleate functions as a selective ABCC1 (MRP1) transporter activator—a property not shared by most comparator antiemetics including metoclopramide, prochlorperazine, or domperidone [1]. In young APP/PS1 transgenic mice, thiethylperazine administered at 3 mg/kg intramuscularly twice daily for 30 days significantly reduced cerebral Aβ42 levels relative to untreated controls [2]. This ABCC1-mediated mechanism is distinct from its dopaminergic/H1-antagonist antiemetic activity and represents a research application dimension absent in typical comparator phenothiazines.

ABCC1/MRP1 transporter Amyloid-β clearance Neurodegeneration Alzheimer's disease model

Thiethylperazine Maleate: Defined Solubility Profile for Formulation and In Vitro Assay Development

Thiethylperazine maleate possesses a quantitatively defined solubility profile documented in USP monographs and pharmacopoeial references: slightly soluble in ethanol (1 in 530) and methanol; very slightly soluble in water (1 in 1,700); and practically insoluble in chloroform and ether [1][2]. The compound decomposes at 188-190°C and is hygroscopic, requiring storage at -20°C under inert atmosphere for long-term stability [3]. USP monograph assay methodology is fully established: dissolution in glacial acetic acid followed by titration with 0.1 N perchloric acid using crystal violet TS indicator to a blue-green endpoint [4]. This degree of compendial specification is absent for many research-grade comparator compounds.

Solubility Formulation development Analytical method validation USP monograph

Thiethylperazine Plus Amitriptyline: Superior Antiemetic Activity vs. Thiethylperazine Monotherapy in 5-Fluorouracil-Induced Emesis

In controlled clinical trials involving 132 patients receiving 120-hour continuous 5-fluorouracil infusion, the combination of thiethylperazine plus amitriptyline demonstrated superiority over thiethylperazine alone [1]. The study validated Peroutka and Snyder's hypothesis that blockade of histamine H-1 and muscarinic cholinergic receptors—in addition to D2 antagonism—enhances antiemetic efficacy [1]. Notably, the combination of thiethylperazine plus diphenhydramine (an antihistaminic) did not show superiority over thiethylperazine alone, establishing that not all H-1 antagonists potentiate thiethylperazine equally [1].

5-Fluorouracil chemotherapy Tricyclic antidepressant potentiation Receptor blockade synergy Continuous infusion emesis

Thiethylperazine Maleate CAS 1179-69-7: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Oncology Research: FAC and 5-Fluorouracil Chemotherapy-Induced Emesis Models

Based on the direct comparative evidence establishing a 2-fold increase in complete vomiting protection (36% vs. 18%) with thiethylperazine plus methylprednisolone in FAC chemotherapy [1], and the demonstrated superiority of thiethylperazine plus amitriptyline over monotherapy in 5-fluorouracil continuous infusion emesis [2], thiethylperazine maleate is indicated as a foundational component in antiemetic combination research protocols. Researchers investigating chemotherapy-induced nausea and vomiting (CINV) should prioritize thiethylperazine when experimental designs require a phenothiazine with well-characterized combination-potentiation data and quantified monotherapy efficacy ceilings.

Neuropharmacology: Region-Specific CNS Distribution Studies

Thiethylperazine maleate exhibits a unique cerebellar-biased CNS distribution pattern distinct from the broad regional accumulation of chlorpromazine and prochlorperazine [3]. This differentiated localization, coupled with its ~3-fold greater dopaminergic antagonism potency relative to chlorpromazine [4], makes thiethylperazine the preferred tool compound for studies investigating cerebellar-mediated antiemetic and antivertigo mechanisms. Researchers should select thiethylperazine over chlorpromazine or prochlorperazine when experimental hypotheses involve region-specific pharmacological effects or when minimizing broader CNS distribution is methodologically advantageous.

Neurodegenerative Disease Research: ABCC1-Mediated Amyloid-β Clearance

Thiethylperazine maleate is documented as a selective ABCC1 (MRP1) transporter activator—a functional property not shared by comparator antiemetics including metoclopramide, prochlorperazine, or domperidone [5]. In APP/PS1 transgenic mice, thiethylperazine at 3 mg/kg i.m. twice daily significantly reduces cerebral Aβ42 levels [6]. Researchers investigating ABCC1-mediated amyloid-β clearance pathways should select thiethylperazine maleate as a dual-activity tool compound, enabling concurrent study of its established D2/H1 antagonist pharmacology alongside its mechanistically distinct transporter activation function.

Analytical and Formulation Development: USP-Monographed Reference Standard

Thiethylperazine maleate benefits from a fully validated USP monograph with quantitatively defined solubility parameters (ethanol 1:530, water 1:1,700) and established titration-based assay methodology using 0.1 N perchloric acid with crystal violet TS indicator [7][8]. Formulation scientists requiring a compendially specified phenothiazine with predictable solubility behavior and validated analytical methods should select thiethylperazine maleate over non-monographed alternatives, thereby reducing method development burden and ensuring regulatory-aligned quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiethylperazine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.